REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=[O:23])[CH:10]([N:20]=[N+]=[N-])[CH2:11][O:12]CC1C=CC=CC=1)[C:2]1C=CC=CC=1.[ClH:24].[H][H]>C(O)C.[Pd]>[ClH:24].[CH2:1]([O:8][C:9](=[O:23])[CH:10]([CH2:11][OH:12])[NH2:20])[CH3:2] |f:5.6|
|
Name
|
2-azido-3-benzyloxypropionic acid benzyl ester
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(C(COCC1=CC=CC=C1)N=[N+]=[N-])=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated on the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from ethanol/diethyl ether (volume ratio about 1:1)
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)OC(C(N)CO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.81 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=[O:23])[CH:10]([N:20]=[N+]=[N-])[CH2:11][O:12]CC1C=CC=CC=1)[C:2]1C=CC=CC=1.[ClH:24].[H][H]>C(O)C.[Pd]>[ClH:24].[CH2:1]([O:8][C:9](=[O:23])[CH:10]([CH2:11][OH:12])[NH2:20])[CH3:2] |f:5.6|
|
Name
|
2-azido-3-benzyloxypropionic acid benzyl ester
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(C(COCC1=CC=CC=C1)N=[N+]=[N-])=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated on the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from ethanol/diethyl ether (volume ratio about 1:1)
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)OC(C(N)CO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.81 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=[O:23])[CH:10]([N:20]=[N+]=[N-])[CH2:11][O:12]CC1C=CC=CC=1)[C:2]1C=CC=CC=1.[ClH:24].[H][H]>C(O)C.[Pd]>[ClH:24].[CH2:1]([O:8][C:9](=[O:23])[CH:10]([CH2:11][OH:12])[NH2:20])[CH3:2] |f:5.6|
|
Name
|
2-azido-3-benzyloxypropionic acid benzyl ester
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(C(COCC1=CC=CC=C1)N=[N+]=[N-])=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated on the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from ethanol/diethyl ether (volume ratio about 1:1)
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)OC(C(N)CO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.81 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |